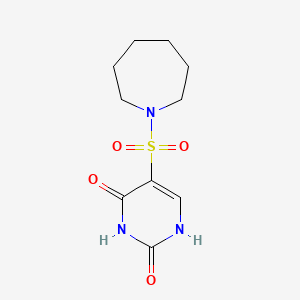

![molecular formula C16H11N5O2 B5507102 N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5507102.png)

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide belongs to a class of compounds that have shown promising biological activities due to their unique structural features. This compound is characterized by the presence of a triazolopyrimidine core, which is a common scaffold in many pharmacologically active molecules. The interest in this compound and its analogs arises from their potential therapeutic applications and the diverse chemical reactions they can undergo due to the presence of multiple reactive sites.

Synthesis Analysis

The synthesis of N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide analogs involves several key steps, including heterocyclization reactions and substitutions. For example, one synthesis route involves the reaction of N-(2,2-dichloro-1-cyanoethenyl)carboxamides with 5-aminopyrazoles, leading to pyrazolo[1,5-a][1,3,5]triazine derivatives, which are then further functionalized to obtain the desired products (Velihina et al., 2023). Metal-free synthesis methods using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation have also been employed to construct the 1,2,4-triazolopyridine skeleton with high yields (Zheng et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is confirmed through various spectroscopic methods, including X-ray crystallography. These analyses reveal the precise arrangement of atoms within the molecule and the spatial configuration of the functional groups, which are critical for their chemical reactivity and biological activity. The crystal structure analysis often shows that these molecules can form stable conformations that are favorable for interactions with biological targets (Repich et al., 2017).

Chemical Reactions and Properties

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide and its analogs can undergo various chemical reactions, including N- and O-alkylation, which can significantly alter their chemical properties and biological activities. These reactions are influenced by the presence of the triazolopyrimidine core and the furamide moiety, which provide reactive sites for modification. The regioselectivity and outcome of these reactions can be tailored by the choice of reactants and conditions, leading to a diverse array of derivatives with potential applications in medicinal chemistry (Islam et al., 2008).

科学的研究の応用

Synthesis and Structural Analysis

The synthesis and biological evaluation of novel pyrazole and pyrimidine derivatives, including the phenylpyrazolo[1,5-a]pyrimidine moiety, have demonstrated significant in vitro antitumor activity and antimicrobial and antioxidant activities. These compounds' structures were further analyzed using Density Functional Theory (DFT) calculations, providing insights into their structural and electronic properties (Farag & Fahim, 2019).

Biological Activities

Research on quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety has shown promising antimicrobial properties. This work highlights the potential of these compounds for developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Antitumor and Antimicrobial Applications

Studies on substituted pyrazoles with antitumor and antimicrobial activities have utilized N-arylpyrazole-containing enaminones as key intermediates. This research underscores the compounds' effectiveness against certain cancer cell lines and microbial strains, suggesting their utility in developing novel cancer treatments and antimicrobial agents (Riyadh, 2011).

Advanced Material Applications

Investigations into the electron transporting materials have leveraged the properties of pyrimidine-containing compounds, demonstrating their high mobility and high triplet energy. This research is crucial for developing efficient organic light-emitting devices (OLEDs) and other electronic applications (Yin et al., 2016).

特性

IUPAC Name |

N-(7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-14(13-7-4-10-23-13)18-15-19-16-17-9-8-12(21(16)20-15)11-5-2-1-3-6-11/h1-10H,(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPNILZQHYLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

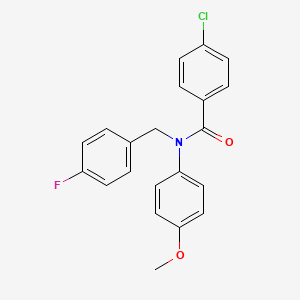

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

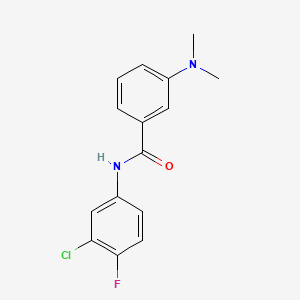

![3,5-dichloro-2-methoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5507036.png)

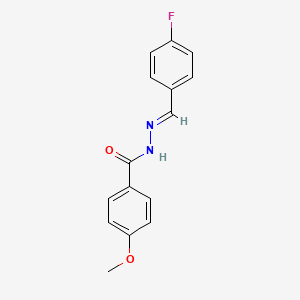

![2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-5-fluoro-N,N-dimethylpyrimidin-4-amine](/img/structure/B5507040.png)

![1-({1-[(dimethylamino)carbonyl]piperidin-4-yl}carbonyl)-3-propylpiperidine-3-carboxylic acid](/img/structure/B5507042.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5507050.png)

![1-(4-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2-thienyl)ethanone](/img/structure/B5507071.png)

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5507099.png)